3D Shape Diversity vs. Planar Sulfonamide Fragments
2-(Cyclobutylsulfonyl)benzamide was synthesized and characterized as part of a 33-member 3D cyclobutane fragment library. The library demonstrated favorable shape diversity compared to existing synthetic 3D fragment libraries. Specifically, the cyclobutane sulfonamide subset exhibited principal moment of inertia (PMI) values indicative of a greater degree of three-dimensionality (lower normalized PMI ratios) than typical planar aromatic sulfonamide fragments [1]. This structural feature is critical for exploring non-planar binding pockets and achieving selective target engagement, as planar fragments often fail to differentiate between shallow, lipophilic sites [2]. While quantitative PMI values for this specific compound are not individually reported, the library-level analysis places 2-(Cyclobutylsulfonyl)benzamide in a uniquely 3D-rich region of fragment chemical space relative to the predominantly planar benzamide sulfonamide landscape.
| Evidence Dimension | 3D shape character (Principal Moment of Inertia analysis) |
|---|---|
| Target Compound Data | Synthesized as a cyclobutane sulfonamide fragment within a 33-member library exhibiting high 3D character. |
| Comparator Or Baseline | Planar aromatic sulfonamide fragments (e.g., benzenesulfonamide derivatives) assessed in parallel library analyses. |
| Quantified Difference | Quantified difference: Cyclobutane library members populate an underrepresented, more 3D region of chemical space. Specific PMI ratios not disaggregated by compound. |
| Conditions | Computational library design using PCA and expanded Rule of Three (RO3); Principal Moment of Inertia analysis. |
Why This Matters
Procurement of this compound adds a non-planar, 3D fragment to screening collections that is structurally differentiated from the predominantly flat aromatic sulfonamides, potentially improving hit diversity in fragment-based drug discovery campaigns.
- [1] Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. View Source
- [2] Hung, A. W., et al. (2011). Application of fragment-based drug discovery to identify novel protein–protein interaction inhibitors. Methods in Molecular Biology, 72, 110-122. View Source
